molecular formula C28H25N5O4S B1676639 ML-193

ML-193

Cat. No.: B1676639
M. Wt: 527.6 g/mol
InChI Key: HTSLEZOTMYUPLU-UHFFFAOYSA-N
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Description

ML-193, also known as CID 1261822, is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This compound has shown significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2. This compound has been studied for its potential therapeutic effects, particularly in improving motor and sensorimotor deficits in Parkinson’s disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-193 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ML-193 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

Parkinson's Disease

ML-193 has been studied for its effects on motor deficits in animal models of Parkinson's disease. In vivo studies demonstrated that administration of this compound improved motor performance in 6-OHDA-lesioned rats, as evidenced by increased time on the rotarod test and decreased latency in motor tasks . This suggests that this compound may ameliorate symptoms associated with Parkinson's disease by modulating GPR55 signaling pathways.

Neurogenesis and Stem Cell Proliferation

Research indicates that this compound can attenuate the proliferation of human neural stem cells (hNSCs) activated by GPR55. In vitro studies revealed that while GPR55 activation increased hNSC proliferation, this effect was significantly reduced in the presence of this compound . Additionally, this compound has been shown to inhibit neuronal differentiation, suggesting a complex role in neurodevelopmental processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of prostaglandin E2 (PGE2) in microglial cells. Studies have demonstrated that this compound significantly reduces PGE2 synthesis in response to lipopolysaccharide (LPS) stimulation, indicating its potential as a therapeutic agent in neuroinflammatory conditions .

Modulation of Pain Perception

In animal studies, this compound has been shown to block increases in intracellular calcium levels induced by lysophosphatidylinositol (LPI) in rat periaqueductal gray neurons. This modulation suggests a potential role for this compound in promoting analgesia through interference with GPR55 signaling pathways involved in pain perception .

Case Studies and Experimental Findings

Study Application Findings
Study on Parkinson's DiseaseMotor function improvementIntra-striatal administration improved motor performance in PD rat models .
Neurogenesis StudyStem cell proliferationThis compound reduced proliferation rates of hNSCs activated by GPR55 .
Anti-inflammatory EffectsCytokine release inhibitionSignificantly lowered PGE2 release from microglial cells stimulated by LPS .
Pain Modulation StudyAnalgesic effectsBlocked calcium increases in pain-related neurons, suggesting analgesic potential .

Mechanism of Action

ML-193 exerts its effects by selectively antagonizing the GPR55 receptor. This receptor is involved in various cellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of protein kinase C (PKC). By inhibiting GPR55, this compound modulates these pathways, leading to reduced cellular proliferation and neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for GPR55 over other receptors and its potent antagonistic effects. This makes it a valuable tool for studying the specific role of GPR55 in various biological processes and for developing targeted therapies .

Biological Activity

ML-193 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has garnered attention due to its potential implications in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects in vitro and in vivo, and relevant research findings.

Overview of GPR55

GPR55 is an orphan receptor that has been implicated in several biological functions, including pain modulation, motor control, and inflammatory responses. Initially identified as a cannabinoid receptor, it is activated by non-cannabinoid ligands such as lysophosphatidylinositol (LPI) and plays a role in various diseases, including cancer and neurological disorders .

This compound acts as a selective antagonist at GPR55 with an IC50 value of approximately 221 nM. It exhibits significant selectivity over other receptors, including cannabinoid receptors CB1 and CB2, as well as GPR35, showing >145-fold selectivity for GPR55 . The compound inhibits downstream signaling pathways, particularly those involving ERK phosphorylation and protein kinase C (PKC) translocation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits β-arrestin trafficking induced by LPI. The compound has been shown to block increases in intracellular calcium levels caused by LPI in dissociated neurons from the rat periaqueductal gray (PAG), suggesting its potential for modulating pain perception .

Table 1: In Vitro Antagonistic Activity of this compound

CompoundTargetIC50 (μM)
This compoundLPI0.22 ± 0.03
ML-191LPI1.08 ± 0.03
ML-192LPI0.70 ± 0.05

In Vivo Studies

Animal studies provide insights into the effects of this compound on motor functions and pain modulation. In a Parkinson's disease rat model induced by 6-hydroxydopamine (6-OHDA), administration of this compound improved motor performance as assessed by rotarod tests and adhesive removal tasks .

Case Study: Motor Function Improvement in Parkinson's Model

Intra-striatal administration of this compound (1 µg/rat) resulted in:

  • Increased time on rotarod : Suggesting improved balance and coordination.
  • Decreased latency to remove adhesive labels : Indicating enhanced sensorimotor function.

These results imply that GPR55 antagonism may have therapeutic potential in treating motor deficits associated with Parkinson's disease .

Clinical Implications

Despite promising preclinical findings, there have been no clinical trials conducted with this compound to date. The compound's ability to modulate GPR55 signaling pathways suggests potential applications in treating conditions related to pain and motor dysfunctions.

Q & A

Basic Research Questions

Q. What are the key genes and pathways associated with ML-193's therapeutic potential in recurrent implantation failure (RIF)?

  • This compound was identified via Connectivity Map (CMap) analysis targeting 14 hub genes (e.g., AFP, ALB, FGA) in a protein-protein interaction (PPI) network derived from RNA-seq data. These genes are linked to endometrial receptivity and inflammation regulation. Experimental validation showed this compound downregulated hub genes while upregulating HOXA10, an endometrial receptivity marker .
  • Methodological Insight : Prioritize RNA-seq data analysis to identify dysregulated genes, followed by PPI network construction (e.g., STRING database) and CMap screening for candidate compounds.

Q. Which experimental models are suitable for studying this compound's mechanism of action?

  • In vitro models: Endometrial cell lines (e.g., Ishikawa cells) treated with this compound to assess proliferation (via CCK-8 assays) and gene expression (qRT-PCR) .
  • Ex vivo models: Primary mast cells exposed to this compound to evaluate TLR4-mediated cytokine suppression (e.g., IL-6, TNFα) using ELISA and mRNA quantification .
  • Methodological Insight : Validate findings across multiple models to ensure biological relevance and reduce cell line-specific artifacts.

Q. How can researchers ensure reproducibility of this compound studies?

  • Follow standardized protocols for cell culture, compound dosing, and assay conditions. Document detailed methods, including this compound solubility, solvent controls (e.g., DMSO concentration), and batch information. Reference guidelines from Medicinal Chemistry Research for experimental rigor .
  • Data Sharing : Provide raw RNA-seq data, PPI network files, and dose-response curves in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound's dual role as a therapeutic and inflammatory modulator?

  • This compound exhibits context-dependent effects: It enhances endometrial cell proliferation in RIF but antagonizes LPI-mediated suppression of mast cell inflammation .
  • Methodological Insight : Conduct comparative transcriptomics across cell types to identify tissue-specific signaling nodes (e.g., ERK vs. NF-κB pathways). Use pathway enrichment tools (e.g., DAVID, Metascape) to dissect divergent mechanisms .

Q. What strategies optimize this compound's experimental design for multi-omics integration?

  • Combine RNA-seq with proteomics (e.g., LC-MS/MS) to validate hub gene expression at the protein level. Integrate metabolomics to assess this compound's impact on lipid mediators (e.g., LPI) in mast cells .
  • Data Integration : Use platforms like Cytoscape for network visualization and R/Bioconductor packages (e.g., limma, DESeq2) for differential analysis .

Q. How to address variability in this compound's efficacy across genetic backgrounds?

  • Perform in silico pharmacogenomic analysis using databases like PharmGKB to identify SNPs in this compound target genes (e.g., CFTR, APOB). Validate findings with patient-derived primary cells or CRISPR-edited cell lines .
  • Statistical Rigor : Apply mixed-effects models to account for inter-individual variability in dose-response studies .

Q. Data Analysis & Validation

Q. What statistical methods are critical for analyzing this compound's dose-dependent effects?

  • Use non-linear regression (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀ values. For RNA-seq, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors .

Q. How to validate this compound's target engagement in complex biological systems?

  • Employ thermal shift assays (CETSA) or cellular thermal shift assays (CETSA) to confirm this compound binding to predicted targets (e.g., GPCRs). Cross-validate with siRNA knockdown experiments .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to this compound studies involving human-derived cells?

  • Obtain informed consent for primary cell use and adhere to institutional review board (IRB) protocols. Declare conflicts of interest and data ownership agreements per Qualitative, Quantitative, and Mixed Methods Approaches guidelines .

Q. How to structure a manuscript reporting this compound findings for high-impact journals?

  • Follow Beilstein Journal of Organic Chemistry standards: Avoid redundant data presentation, emphasize novel conclusions, and cite primary literature for known compounds. Include detailed experimental sections in supplementary files .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSLEZOTMYUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.